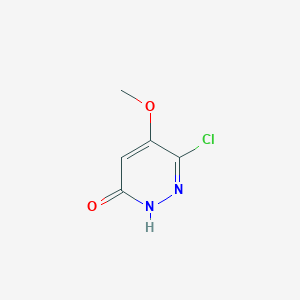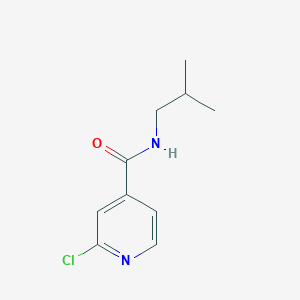
3(2H)-Pyridazinone, 6-chloro-5-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid” is a structurally similar compound to the one you mentioned .
Synthesis Analysis
The total synthesis of a related compound, “Sch 53825”, was achieved in 12 steps from 5-hydroxy-1-tetralone in 16% overall yield through N-benzyl cinchoninium chloride-catalyzed asymmetric epoxidation and a Mitsunobu reaction as the key steps .
Molecular Structure Analysis
The molecular structure of “3-amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid” is represented by the InChI code 1S/C7H7ClN2O3/c1-13-4-2-3 (9)5 (7 (11)12)10-6 (4)8/h2H,9H2,1H3, (H,11,12) .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the synthesis of “Sch 53825” involved N-benzyl cinchoninium chloride-catalyzed asymmetric epoxidation and a Mitsunobu reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, “2-Chloro-3-methoxypyridine” has a melting point of 90-92°C, and it is insoluble in water .
科学的研究の応用
Synthesis Approaches
- A study detailed a large-scale synthesis method for 3-chloro-5-methoxypyridazine, a compound closely related to 6-chloro-5-methoxy-3(2H)-pyridazinone. This synthesis involved protecting the pyridazinone nitrogen and selectively displacing the 5-chloro position with methoxide, followed by other steps to yield the target compound in good yield, marking an advancement in synthesis methods over previous approaches (R. Bryant, F.-A. Kunng, & M. S. South, 1995).
- Another study described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, detailing the process of obtaining various pyridazinone compounds through different chemical reactions. This study adds to the body of knowledge on the chemical behavior and potential applications of pyridazinone derivatives (M. H. Soliman & S. El-Sakka, 2011).
Chemical Behavior and Reactions
- Research focusing on the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents revealed interesting chemical behavior, such as methyl group migration during the reaction. This study provides valuable insights into the chemical properties and reactivity of the compound (Qin Li et al., 2009).
Biological Applications and Research
Juvenile Hormone-Like Activity
- A significant study found that certain 3(2H)-pyridazinone derivatives exhibited juvenile hormone-like activity. These compounds showed potential as agents in controlling insect populations in agricultural settings. The research highlighted the importance of the substituent at the 2-position on the pyridazinone ring in determining the biological activity of these compounds (T. Miyake & Tomoyuki Oguia, 1992).
Biodegradation Research
- Another study focused on the bacterial degradation of a pyridazinone derivative, providing insights into its environmental fate and potential impact. The research identified metabolites in the culture medium of bacteria utilizing this compound, contributing to our understanding of its biodegradation pathway (E. de Frenne, J. Eberspächer, & F. Lingens, 1973).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-4-methoxy-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFUYWXLRXRAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NN=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356229 |
Source


|
| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 6-chloro-5-methoxy- | |
CAS RN |
114333-03-8 |
Source


|
| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methoxy-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)